Sulbutiamine

Vue d'ensemble

Description

Sulbutiamine is a synthetic derivative of thiamine (vitamin B1). It was developed in Japan to address thiamine deficiency and chronic fatigue . Unlike thiamine, which is water-soluble, this compound is fat-soluble, allowing it to cross the blood-brain barrier more effectively . This compound is known for its potential cognitive-enhancing properties, including improved memory, increased focus, and enhanced mental energy .

Applications De Recherche Scientifique

Sulbutiamine has been explored for various scientific research applications:

Chemistry: Used as a model compound to study disulfide bond formation and reduction.

Biology: Investigated for its effects on cellular metabolism and energy production.

Medicine: Studied for its potential to treat chronic fatigue syndrome, improve cognitive function, and alleviate symptoms of thiamine deficiency

Industry: Utilized in the development of dietary supplements and nootropic products.

Mécanisme D'action

Target of Action

Sulbutiamine is a synthetic derivative of thiamine (vitamin B1) and is primarily targeted at the brain . It is highly lipophilic, allowing it to cross the blood-brain barrier more easily than other thiamine derivatives . It is thought to modulate dopaminergic and glutamatergic cortical transmissions .

Mode of Action

While the exact mechanism of action of this compound is unknown, it is thought to occur through the upregulation of the reticular activating system, which is the center of arousal and motivation in the brain . The administration of this compound potentiates cholinergic activity in the hippocampus . It has also been shown to inhibit the enzyme acetylcholinesterase, which breaks down the neurotransmitter acetylcholine, and in so doing it prolongs the action of acetylcholine .

Biochemical Pathways

This compound is examined for its impact on thiamine levels in the brain and its subsequent effects on cognitive function and energy metabolism . Studies also focus on its influence on enzyme systems involved in the Krebs cycle and the pentose phosphate pathway, critical pathways in cellular respiration and glucose metabolism .

Pharmacokinetics

This compound is highly lipophilic, allowing it to cross the blood-brain barrier more easily than other thiamine derivatives . It is worth noting that while this compound strongly increases thiamine levels in blood and liver, it has no significant effect in the brain . This suggests that its bioavailability in the brain may be limited.

Result of Action

The chronic administration of this compound has demonstrated to improve long term memory formation in mice . It is used to treat asthenia (symptoms of fatigue or weakness), and it is also used to treat thiamine deficiency and poor concentration . Being a potent cholinergic anxiolytic, this compound is a popular nootropic, with users reporting enhanced memory, focus and improved mood and motivation .

Analyse Biochimique

Biochemical Properties

Sulbutiamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme glutathione-S-transferase, which is involved in detoxification processes. This compound enhances the activity of glutathione-S-transferase, thereby increasing the levels of glutathione, a crucial antioxidant in cells . Additionally, this compound interacts with proteins involved in cellular energy metabolism, such as pyruvate dehydrogenase, which is essential for the conversion of pyruvate to acetyl-CoA in the citric acid cycle .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In neuronal cells, this compound has been shown to counteract apoptotic cell death induced by trophic factor deprivation . It stimulates the production of glutathione and enhances the activity of glutathione-S-transferase, thereby protecting cells from oxidative stress . This compound also influences cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell survival and proliferation . Furthermore, this compound affects gene expression by modulating the activity of transcription factors like NF-κB, which plays a role in inflammatory responses .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to and activates the enzyme pyruvate dehydrogenase, enhancing its activity and promoting the conversion of pyruvate to acetyl-CoA . This leads to increased production of ATP, the primary energy currency of cells. This compound also inhibits the activity of the enzyme caspase-3, which is involved in the execution phase of apoptosis . By inhibiting caspase-3, this compound prevents apoptotic cell death and promotes cell survival . Additionally, this compound modulates the expression of genes involved in oxidative stress response and inflammation, thereby exerting its protective effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound is relatively stable and does not degrade quickly, allowing for sustained effects in in vitro and in vivo studies . Long-term exposure to this compound has been shown to enhance cellular antioxidant defenses and improve cell viability under conditions of oxidative stress . Prolonged exposure to high concentrations of this compound may lead to cellular toxicity and adverse effects on cell function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound has been shown to enhance cognitive function and improve memory in animal models . At high doses, this compound may exhibit toxic effects, including hepatotoxicity and neurotoxicity . Threshold effects have been observed, where the beneficial effects of this compound plateau at higher doses, and further increases in dosage do not result in additional benefits .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized in the liver to thiamine and other metabolites . This compound enhances the activity of enzymes involved in energy metabolism, such as pyruvate dehydrogenase and alpha-ketoglutarate dehydrogenase . These enzymes play crucial roles in the citric acid cycle, leading to increased production of ATP . This compound also affects the levels of metabolites involved in oxidative stress response, such as glutathione .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is taken up by cells via specific transporters, such as the thiamine transporter . Once inside the cells, this compound is distributed to different cellular compartments, including the mitochondria, where it exerts its effects on energy metabolism . This compound also accumulates in the brain, where it crosses the blood-brain barrier and enhances cognitive function .

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. It is primarily localized in the mitochondria, where it enhances the activity of enzymes involved in energy metabolism . This compound also localizes to the cytoplasm, where it interacts with proteins involved in antioxidant defense and cell signaling . Post-translational modifications, such as phosphorylation, may regulate the subcellular localization and activity of this compound .

Méthodes De Préparation

Sulbutiamine is synthesized by combining two thiamine molecules through a disulfide bond. The synthetic route involves the opening of the thiazole ring of thiamine, followed by dimerization to form a disulfide compound, which is then esterified . Industrial production methods typically involve the use of organic solvents and catalysts to facilitate these reactions under controlled conditions .

Analyse Des Réactions Chimiques

Sulbutiamine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form sulfoxides and sulfones.

Reduction: The disulfide bond in this compound can be reduced to form thiols.

Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and nucleophiles like amines . Major products formed from these reactions include thiamine derivatives and various sulfur-containing compounds .

Comparaison Avec Des Composés Similaires

Sulbutiamine is often compared with other thiamine derivatives, such as:

Benfotiamine: Another synthetic derivative of thiamine, known for its use in managing diabetic neuropathy.

Fursultiamine: A thiamine derivative with better bioavailability than thiamine, used to treat thiamine deficiency.

Thiamine Tetrahydrofurfuryl Disulfide: Known for its ability to cross the blood-brain barrier and improve cognitive function.

This compound’s uniqueness lies in its ability to enhance cognitive function and energy levels more effectively than other thiamine derivatives due to its superior bioavailability and ability to cross the blood-brain barrier .

Propriétés

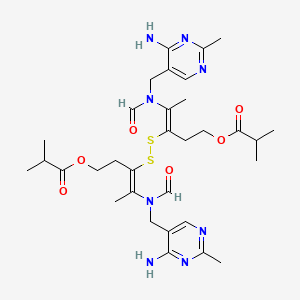

IUPAC Name |

[4-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-3-[[2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-(2-methylpropanoyloxy)pent-2-en-3-yl]disulfanyl]pent-3-enyl] 2-methylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H46N8O6S2/c1-19(2)31(43)45-11-9-27(21(5)39(17-41)15-25-13-35-23(7)37-29(25)33)47-48-28(10-12-46-32(44)20(3)4)22(6)40(18-42)16-26-14-36-24(8)38-30(26)34/h13-14,17-20H,9-12,15-16H2,1-8H3,(H2,33,35,37)(H2,34,36,38) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKHJPWQVLKHBIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCOC(=O)C(C)C)SSC(=C(C)N(CC2=CN=C(N=C2N)C)C=O)CCOC(=O)C(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H46N8O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5046641 | |

| Record name | Bisibutiamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

702.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3286-46-2 | |

| Record name | Sulbutiamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3286-46-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bisibutiamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulbutiamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.944 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

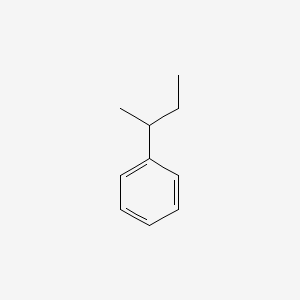

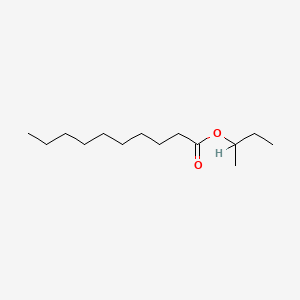

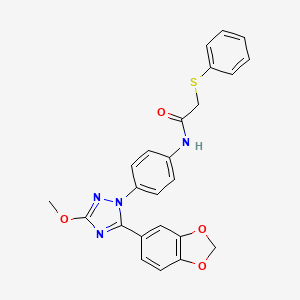

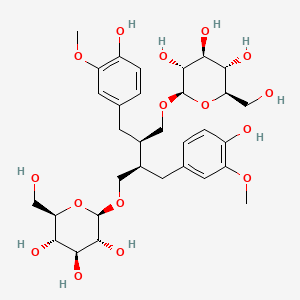

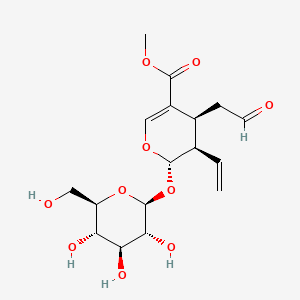

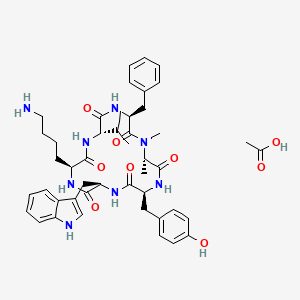

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-hydroxy-1-(2-methoxyethyl)-4-[4-[4-(trifluoromethoxy)phenoxy]phenyl]sulfonylpiperidine-4-carboxamide;hydrochloride](/img/structure/B1681697.png)